molecular formula C17H16N2O2S B11504742 N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-o-tolyloxy-acetamide

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-o-tolyloxy-acetamide

Cat. No.: B11504742
M. Wt: 312.4 g/mol
InChI Key: GAIOCAVFGUSIOY-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]thiophene Core: The cyclopenta[b]thiophene core can be synthesized through a series of cyclization reactions involving sulfur-containing precursors and appropriate catalysts.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the cyclopenta[b]thiophene core with 2-(2-methylphenoxy)acetamide under suitable reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in heterocyclic chemistry.

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring system are crucial for its biological activity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-iodobenzamide
  • **N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-oxobutanamide
  • **N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide

Uniqueness

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-(2-methylphenoxy)acetamide moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in its applications.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H16N2O2S/c1-11-5-2-3-7-14(11)21-10-16(20)19-17-13(9-18)12-6-4-8-15(12)22-17/h2-3,5,7H,4,6,8,10H2,1H3,(H,19,20)

InChI Key

GAIOCAVFGUSIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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